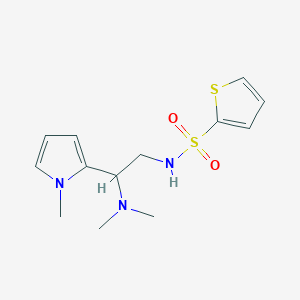

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 is a curcumin analog that was first synthesized in 2008 and has since been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.

科学的研究の応用

1. Synthesis and Structure Studies

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has been utilized in the synthesis and structural analysis of various compounds. For instance, its derivatives are used in creating metallocyclic MO2(2+) derivatives with unique structures and cation-binding properties (McCormick et al., 2014). Another application involves its use in the synthesis of 3‐Fluorofuran‐2(5H)‐ones, highlighting its versatility in creating novel fluorinated compounds (Pomeisl et al., 2007).

2. Stereoisomerism and Spectroscopic Properties

The compound's stereoisomerism is a significant area of study. Research has shown that it can exist in different isomeric forms, which are influenced by factors like light exposure and atmospheric oxygen (Filyakova et al., 1991). Additionally, its spectroscopic, structural, and conformational properties have been extensively studied, revealing insights into its molecular structure and behavior under various conditions (Hidalgo et al., 2012).

3. Electrolyte Additives in Lithium-Ion Batteries

One of the novel applications of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one derivatives is in lithium-ion batteries. These derivatives have been investigated as potential electrolyte additives, contributing to the formation of solid electrolyte interphase (SEI) and improving battery performance (Kubota et al., 2012).

4. In Synthesis of Regioisomeric Amino Enones

The compound plays a crucial role in synthesizing regioisomeric amino enones. These reactions lead to the creation of unique structures with specific electronic and molecular properties, influencing the way these compounds interact and form crystals (Slepukhin et al., 2020).

5. Luminescent Metal Complexes

Another intriguing application is in the synthesis of luminescent metal complexes. Fluorinated derivatives of the compound have been used to create zinc(II) complexes with significant photoluminescent properties, useful in various optical and electronic applications (Li et al., 2013).

特性

IUPAC Name |

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRLQETZGSWUNO-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240136 |

Source

|

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one | |

CAS RN |

41463-86-9 |

Source

|

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

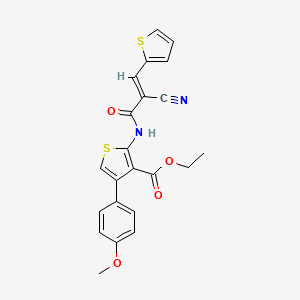

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)

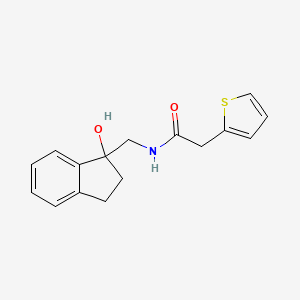

![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)

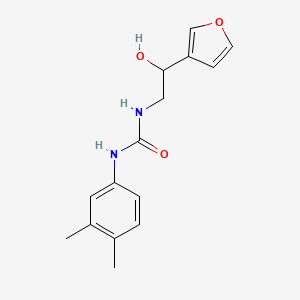

![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)

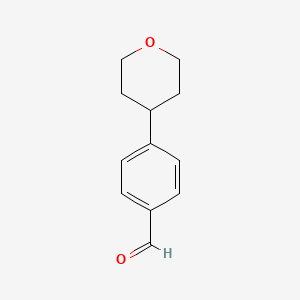

![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)